molecular formula C24H23N5O6S2 B15182519 N-(4-(((1-((4-(Acetylamino)phenyl)sulfonyl)-1,3-dihydro-3-methyl-2H-benzimidazol-2-ylidene)amino)sulfonyl)phenyl)acetamide CAS No. 193696-70-7

N-(4-(((1-((4-(Acetylamino)phenyl)sulfonyl)-1,3-dihydro-3-methyl-2H-benzimidazol-2-ylidene)amino)sulfonyl)phenyl)acetamide

Cat. No.: B15182519
CAS No.: 193696-70-7
M. Wt: 541.6 g/mol
InChI Key: SMMZMYKRLROKIK-SOYKGTTHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(((1-((4-(Acetylamino)phenyl)sulfonyl)-1,3-dihydro-3-methyl-2H-benzimidazol-2-ylidene)amino)sulfonyl)phenyl)acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzimidazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Acetylation: The final step involves acetylation of the amine group using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-(((1-((4-(Acetylamino)phenyl)sulfonyl)-1,3-dihydro-3-methyl-2H-benzimidazol-2-ylidene)amino)sulfonyl)phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(4-(((1-((4-(Acetylamino)phenyl)sulfonyl)-1,3-dihydro-3-methyl-2H-benzimidazol-2-ylidene)amino)sulfonyl)phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(((1-((4-(Acetylamino)phenyl)sulfonyl)-1,3-dihydro-3-methyl-2H-benzimidazol-2-ylidene)amino)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-4,4’-diaminodiphenylsulfone: Similar structure with sulfonamide and acetyl groups.

    Acetanilide, 4’-sulfanilyl-: Contains sulfonamide and acetyl groups but lacks the benzimidazole moiety.

    N-Acetyldapsone: Another sulfonamide derivative with acetyl groups.

Uniqueness

N-(4-(((1-((4-(Acetylamino)phenyl)sulfonyl)-1,3-dihydro-3-methyl-2H-benzimidazol-2-ylidene)amino)sulfonyl)phenyl)acetamide is unique due to its combination of benzimidazole and sulfonamide functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

193696-70-7

Molecular Formula

C24H23N5O6S2

Molecular Weight

541.6 g/mol

IUPAC Name

N-[4-[(E)-[1-(4-acetamidophenyl)sulfonyl-3-methylbenzimidazol-2-ylidene]amino]sulfonylphenyl]acetamide

InChI

InChI=1S/C24H23N5O6S2/c1-16(30)25-18-8-12-20(13-9-18)36(32,33)27-24-28(3)22-6-4-5-7-23(22)29(24)37(34,35)21-14-10-19(11-15-21)26-17(2)31/h4-15H,1-3H3,(H,25,30)(H,26,31)/b27-24+

InChI Key

SMMZMYKRLROKIK-SOYKGTTHSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)/N=C/2\N(C3=CC=CC=C3N2S(=O)(=O)C4=CC=C(C=C4)NC(=O)C)C

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N=C2N(C3=CC=CC=C3N2S(=O)(=O)C4=CC=C(C=C4)NC(=O)C)C

Origin of Product

United States

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